Bismuth subcarbonate

Overview

Description

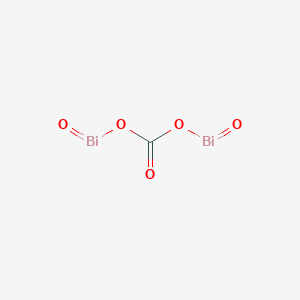

Bismuth subcarbonate (Bi₂O₂(CO₃), CAS 5892-10-4) is a bismuth-based compound characterized by its layered structure and low solubility in water. It is synthesized through reactions involving bismuth oxide (Bi₂O₃) with carbon dioxide or via precipitation from bismuth nitrate and carbonate salts under controlled conditions . This compound has diverse applications:

- Medical: Used historically as an antacid and in formulations like Devrom® to mitigate gastrointestinal odors .

- Dental Composites: Acts as a filler in epoxy-based sealants, influencing rheological properties such as flow, film thickness, and dimensional stability .

- Molecular Biology: Enhances polymerase chain reaction (PCR) specificity and yield by modulating primer annealing and polymerase activity .

- Catalysis: Nanostructured this compound exhibits superior electrocatalytic performance in CO₂ reduction compared to metallic bismuth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth subcarbonate can be synthesized through various methods. One common method involves the reaction between bismuth nanoparticles and atmospheric carbon dioxide dissolved in water. This reaction tends to form nanoplates or small round nanospheres when grown in the presence of halloysite nanotubes . Another method involves the reaction of bismuth nitrate with sodium carbonate under controlled pH and temperature conditions. The reaction is typically carried out at a pH of 8.5-9.0 and a temperature of 50-55°C for about 40 minutes .

Industrial Production Methods: Industrial production of this compound often involves the use of industrial-grade sodium carbonate and bismuth nitrate. The process includes the removal of heavy metals through absorption using modified polyacrylamide-co-styrene-co-acrylic acid copolymer. The reaction conditions are carefully controlled to ensure high purity and yield of this compound .

Chemical Reactions Analysis

1.1. Precipitation from Bismuth Nitrate and Sodium Carbonate

The primary industrial synthesis involves reacting bismuth nitrate with sodium carbonate under alkaline conditions :

Conditions :

1.2. Ambient Reaction with CO₂

Nanostructured this compound forms via bismuth oxide nanoparticles reacting with atmospheric CO₂ in aqueous environments :

Key factors :

Thermal Decomposition

This compound decomposes endothermically upon heating, forming bismuth(III) oxide and releasing CO₂ :

2.1. Decomposition Kinetics

| Parameter | Value | Source |

|---|---|---|

| Onset temperature | 60°C | |

| Peak decomposition range | 300–520°C | |

| Activation energy (Eₐ) | 118–270 kJ/mol (two-step) | |

| Mass loss | 10.47% (matches theoretical) |

Mechanism :

-

Step 1 : Surface defects or impurities decompose first (Eₐ = 118–223 kJ/mol) .

-

Step 2 : Core decomposition occurs at higher temperatures (Eₐ = 210–270 kJ/mol) .

3.1. Acid Dissolution

This compound dissolves in concentrated nitric or hydrochloric acid, forming bismuth salts :

Solubility :

3.2. Alkaline Stability

Under strong alkaline conditions (pH > 11), partial hydrolysis occurs, forming bismuthate intermediates :

4.1. DNA Amplification Enhancement

This compound enhances polymerase chain reaction (PCR) specificity for GC-rich sequences by:

4.2. Heterostructure Formation

Reacts with vanadium precursors to form heterojunctions, improving photocatalytic activity :

4.3. Heavy Metal Adsorption

Functionalized with reduced graphene oxide, it exhibits high adsorption capacity for Pb(II) and Cd(II) via surface complexation :

Stability Under Environmental Conditions

| Condition | Reactivity | Outcome |

|---|---|---|

| Light exposure | Photocatalytic degradation | Gradual browning |

| Moisture | Hydrolysis | Forms |

| High humidity | Physisorption of | Increased mass (0.2–0.5%) |

Scientific Research Applications

Biomedical Applications

1. Antibacterial Agent

Bismuth subcarbonate is widely recognized for its antibacterial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Studies have shown that it effectively inhibits the growth of this pathogen, making it a valuable component in treatments for gastrointestinal disorders .

2. Drug Formulation

In pharmaceutical formulations, this compound is used in chewable tablets for conditions such as dyspepsia and diarrhea. Its ability to provide a protective coating in the gastrointestinal tract enhances its therapeutic efficacy .

3. PCR Enhancement

Recent research has demonstrated that this compound can improve the efficiency of polymerase chain reaction (PCR) amplifications, especially for GC-rich DNA sequences. It enhances the interaction between PCR components, which can lead to increased specificity and yield in molecular diagnostics .

Environmental Applications

1. Photocatalysis

this compound has emerged as a promising photocatalyst for environmental remediation. It exhibits broad-spectrum photocatalytic activity under UV-visible light, making it effective for degrading organic pollutants in wastewater. Its ability to generate reactive oxygen species under light irradiation facilitates the breakdown of complex contaminants .

2. Air Purification

The compound's photocatalytic properties extend to air purification technologies, where it can be utilized to decompose volatile organic compounds (VOCs) and other hazardous air pollutants. This application is crucial for improving indoor air quality and mitigating environmental pollution .

Analytical Applications

1. Sensor Development

this compound's unique electrochemical properties allow it to be integrated into sensor technologies for detecting various analytes, including heavy metals and organic compounds. Its application in electrochemical sensors provides a sensitive platform for environmental monitoring and safety assessments .

2. Catalysis in Organic Reactions

In organic synthesis, this compound serves as a catalyst in various reactions due to its Lewis acid characteristics. It facilitates reactions such as Friedel-Crafts acylation and alkylation, offering an environmentally friendly alternative to traditional catalysts .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Biomedical | Antibacterial agent | Effective against H. pylori |

| Drug formulation | Provides gastrointestinal protection | |

| PCR enhancement | Improves yield and specificity in genomic studies | |

| Environmental | Photocatalysis | Degrades organic pollutants in wastewater |

| Air purification | Reduces VOCs and improves air quality | |

| Analytical | Sensor development | Sensitive detection of heavy metals |

| Catalysis in organic reactions | Environmentally friendly catalytic processes |

Case Studies

1. Antibacterial Efficacy Against H. pylori

A clinical study evaluated the effectiveness of this compound combined with antibiotics in treating H. pylori infections. Results indicated a significant reduction in bacterial load among patients receiving this combination therapy compared to controls, highlighting its potential role in gastroenterology .

2. Photocatalytic Degradation of Dyes

In laboratory experiments, this compound was tested for its ability to degrade methylene blue dye under UV light exposure. The results demonstrated over 90% degradation within 120 minutes, showcasing its efficiency as a photocatalyst for wastewater treatment applications .

Mechanism of Action

The mechanism of action of bismuth subcarbonate involves its interaction with biological molecules and cellular structures. In medical applications, it exerts its effects by binding to proteins and enzymes, disrupting their function, and exerting antibacterial activity. This compound also forms a protective layer on the mucosal lining of the gastrointestinal tract, providing relief from ulcers and other disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bismuth subcarbonate is one of several bismuth-based compounds with distinct chemical, functional, and application-specific differences. Key comparisons include:

Ammonium Bismuth Citrate

Chemical Interaction in PCR :

- Both compounds enhance PCR specificity by lowering primer-template melting temperatures (Tm). However, ammonium bismuth citrate reduces Tm by 3.0°C at 0.022 mM, while this compound achieves similar effects at 0.02 mM .

- Fluorescence Signal : Ammonium bismuth citrate generates significantly higher fluorescence signals in PCR, indicating stronger primer affinity .

- Optimal Concentration : this compound shows peak PCR enhancement at 0.06–0.5 mM, whereas ammonium bismuth citrate requires lower concentrations (0.022 mM) .

Mechanism : Both adsorb primers and polymerases dynamically, but ammonium bismuth citrate’s superior performance is attributed to its solubility and ionic interactions .

Bismuth Subnitrate (Bi₅O(OH)₉(NO₃)₄) and Bismuth Subgallate

Metallic Bismuth and Bismuth Oxychloride (BiOCl)

Catalytic Performance :

- CO₂ Reduction: this compound nanosheets exhibit a 0.5°C lower overpotential and 1.5× higher current density than metallic bismuth .

- Photocatalysis : BiOCl excels in UV-driven reactions, while this compound’s carbonate layers enable efficient charge separation in visible light .

Cosmetics : BiOCl provides pearlescent effects in makeup, whereas subcarbonate is avoided due to its granular texture .

Data Tables Summarizing Key Comparisons

Table 1: Physicochemical Properties

Table 2: Performance in PCR Amplification

Research Findings and Mechanistic Insights

- PCR Enhancement : Both this compound and ammonium citrate adsorb primers, lowering Tm and improving annealing specificity. Subcarbonate’s lower solubility extends its dynamic interaction range .

- Dental Composites : At 40% concentration, this compound balances ISO compliance (water adsorption <40 µg/mm³) with clinical viability, unlike higher concentrations that exceed limits .

Biological Activity

Bismuth subcarbonate, chemically represented as , is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is primarily utilized in medical applications due to its ability to treat gastrointestinal disorders, particularly those associated with Helicobacter pylori infections. Its mechanism of action involves multiple pathways, including enzyme inhibition and disruption of bacterial adhesion.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

-

Antimicrobial Activity :

- Bismuth compounds, including this compound, have demonstrated significant antibacterial activity against H. pylori. This activity is attributed to the inhibition of key enzymes such as urease and F1-ATPase, which are crucial for bacterial survival and metabolism .

- The compound disrupts the oxidative defense systems in H. pylori, leading to increased susceptibility to oxidative stress .

-

Anticancer Properties :

- Bismuth has been investigated for its potential anticancer properties, with studies indicating that it can interact with nucleotides and amino acids in enzymes, potentially leading to apoptosis in cancer cells .

- The compound's ability to bind to proteins involved in cancer progression has been highlighted, suggesting a multifaceted approach to cancer treatment .

- Electrochemical Applications :

Case Study 1: Antibacterial Efficacy Against H. pylori

A study by Sun et al. demonstrated that bismuth compounds inhibit H. pylori growth by downregulating virulence factors such as CagA and VacA. The researchers employed proteomic and metabolomic analyses to reveal that bismuth treatment disrupted metabolic pathways critical for bacterial growth .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer potential of bismuth compounds, researchers found that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Activity | Mechanism | Findings |

|---|---|---|---|

| Sun et al., 2023 | Antibacterial | Inhibition of urease and F1-ATPase | Downregulation of CagA and VacA |

| Yao et al., 2023 | Antibacterial | Disruption of oxidative defense | Inhibition of flagella assembly |

| Research on Cancer Cells | Anticancer | Induction of oxidative stress | Apoptosis in various cancer cell lines |

| Kefala et al., 2020 | Electrochemical Sensor | Enhanced sensitivity through nanocomposite formation | Successful detection of cadmium and lead |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for bismuth subcarbonate, and how do experimental parameters influence yield and purity?

Answer: this compound is typically synthesized via precipitation reactions. A common method involves mixing bismuth nitrate (Bi(NO₃)₃) with sodium carbonate (Na₂CO₃), producing a precipitate through double decomposition . Key parameters include:

- pH control : Optimal pH (8–10) ensures complete precipitation while minimizing side reactions (e.g., hydrolysis of Bi³⁺).

- Temperature : Lower temperatures (<50°C) reduce particle agglomeration, improving crystallinity .

- Washing protocol : Excess nitrate removal via deionized water is critical for purity; residual ions can skew analytical results (e.g., FTIR or XRD) .

Table 1: Common Synthesis Parameters and Outcomes

| Parameter | Optimal Range | Impact on Product |

|---|---|---|

| pH | 8–10 | Maximizes precipitate yield |

| Temperature | 25–50°C | Controls particle size |

| Drying method | Vacuum desiccation | Prevents carbonate decomposition |

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

Answer:

- X-ray diffraction (XRD) : Identifies crystalline phases and matches against reference standards (e.g., JCPDS 00-043-0448) .

- FTIR spectroscopy : Detects functional groups (e.g., carbonate peaks at ~1400 cm⁻¹ and ~850 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Confirms thermal stability and decomposition steps (e.g., CO₂ release at 200–300°C) .

- SEM/EDS : Visualizes morphology and verifies elemental composition (Bi, O, C) .

Note: Cross-validation using ≥2 techniques is recommended to address instrumental limitations .

Q. How do researchers ensure compliance with industrial standards (e.g., HGB 3433-1962) in synthesizing this compound?

Answer: The HGB 3433-1962 standard specifies purity (>98%), heavy metal limits (e.g., Pb <50 ppm), and residual solvent thresholds. Compliance requires:

- Quantitative analysis : Atomic absorption spectroscopy (AAS) for heavy metals .

- Batch testing : Triplicate assays per synthesis batch to ensure reproducibility .

- Documentation : Detailed logs of reagents, conditions, and deviations for audit trails .

Advanced Research Questions

Q. What mechanisms underlie the pH-dependent stability of this compound in aqueous environments, and how can this be modeled experimentally?

Answer: this compound hydrolyzes in acidic media (pH <3), releasing Bi³⁺ and CO₂. To study this:

- Kinetic assays : Monitor pH changes and ion release via ICP-MS over time .

- Computational modeling : Use density functional theory (DFT) to predict hydrolysis pathways and compare with experimental data .

- Buffer systems : Test stability in physiologically relevant buffers (e.g., phosphate-buffered saline) to simulate biomedical applications .

Table 2: Stability Data in Simulated Environments

| pH | Environment | Degradation Rate (mg/day) |

|---|---|---|

| 2.0 | Gastric fluid | 12.3 ± 1.2 |

| 7.4 | Blood plasma | 0.5 ± 0.1 |

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved through experimental design?

Answer: Discrepancies often arise from variations in:

- Sample preparation : Differences in particle size (nanoscale vs. micronized) affect bioavailability .

- Assay protocols : Use standardized methods (e.g., CLSI guidelines) for MIC (minimum inhibitory concentration) tests .

- Control groups : Include positive (e.g., ciprofloxacin) and negative (vehicle-only) controls to isolate compound-specific effects .

Recommendation: Perform meta-analyses of existing data to identify confounding variables and design targeted follow-up studies .

Q. What strategies improve the reproducibility of this compound synthesis across laboratories?

Answer:

- Protocol harmonization : Adopt step-by-step documentation, including equipment specifications (e.g., stirrer RPM) and reagent grades .

- Interlaboratory studies : Share batches for cross-validation using shared reference materials .

- Error tracking : Use failure mode and effects analysis (FMEA) to preempt common pitfalls (e.g., incomplete washing) .

Q. How can computational tools predict the environmental impact of this compound nanoparticles?

Answer:

Properties

CAS No. |

5892-10-4 |

|---|---|

Molecular Formula |

CBiO4-2 |

Molecular Weight |

284.99 g/mol |

IUPAC Name |

bis(oxobismuthanyl) carbonate |

InChI |

InChI=1S/CH2O3.Bi.O/c2-1(3)4;;/h(H2,2,3,4);;/p-2 |

InChI Key |

GUZOHYPCAAYGEN-UHFFFAOYSA-L |

SMILES |

C(=O)(O[Bi]=O)O[Bi]=O |

Canonical SMILES |

C(=O)([O-])[O-].[O].[Bi] |

Key on ui other cas no. |

5892-10-4 |

physical_description |

Dry Powder White powder; [Alfa Aesar MSDS] |

Synonyms |

Bismuth Carbonate Oxide; (μ-Carbonato)dioxodibismuth; 1,3,5-Trioxo-2,4-Dioxa-1,5-dibismapentane; Bismuth Oxide Carbonate ((BiO)2CO3); Bismuth Oxycarbonate; Bismuth Oxycarbonate (Bi2O2CO3); Bismuth Subcarbonate; [Carbonylbis(oxy)]bis[oxobismuthine; Bi |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.